molecular formula C12H22O8 B082296 1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate CAS No. 10578-85-5

1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate

Cat. No. B082296
CAS RN: 10578-85-5
M. Wt: 276.28 g/mol
InChI Key: BGNGIHFLGJGMFF-UYXSQOIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several key steps, including the protection of carbonyl functions, acetylation, and the removal of protecting groups. For example, 3,6-Anhydro-1,2-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose was converted into its di-O-acetyl derivative through such processes. Condensation reactions with nitromethane and hydrogen cyanide have been used to introduce functional groups like nitromethyl derivatives and cyano derivatives, showcasing the compound's versatility in synthetic applications (Sato, Yoshimura, & Shin, 1977).

Molecular Structure Analysis

X-ray crystallography and NMR techniques have been pivotal in determining the molecular structure and conformation of derivatives of this compound. Studies have revealed intricate details about the configuration and conformation of these sugar derivatives, highlighting their complex structural dynamics (Köll & Kopf, 1979).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. Reactions include condensation with nitromethane or hydrogen cyanide, demonstrating its utility in constructing branched-chain sugars and introducing functional groups. The reaction mechanisms and conditions play a crucial role in determining the stereoselectivity and outcome of these reactions (Sato, Yoshimura, & Shin, 1977).

Scientific Research Applications

Synthesis of α-Substituted Carboxylic Acid Esters

Researchers have explored the compound's utility in the synthesis of α-substituted carboxylic acid esters and amides through the treatment with chloroform under basic conditions, yielding various derivative compounds. This process highlights its role in expanding the repertoire of synthetic organic chemistry, particularly in the formation of complex molecular structures from simple sugar derivatives (Scaffidi et al., 2006).

Formation of Hydrazone Derivatives

The compound has been used to convert into hydrazone derivatives by reacting with hydrazine and its derivatives, showcasing its versatility in forming structurally diverse compounds. This application demonstrates its potential in the synthesis of novel organic molecules with possible applications in drug discovery and materials science (Wit et al., 2010).

Creation of Thiosugar Derivatives

It serves as a precursor for the synthesis of novel thiosugar derivatives containing α,β-unsaturated carbonyl groups. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry (Xavier et al., 2009).

Development of Novel Sugar Derivatives

This compound has facilitated the development of novel sugar derivatives through various synthetic routes, such as epoxidation processes, which lead to unique compounds with potential applications in pharmaceuticals and bioactive materials (Attolino et al., 2006).

Deoxygenation Studies

The deoxygenation process of secondary alcohols using this compound has been studied, providing insights into the synthesis of deoxygenated sugar derivatives. This research contributes to the understanding of chemical transformations in synthetic organic chemistry (Iacono et al., 2003).

Safety And Hazards

This compound is not regulated as a hazardous material .

properties

IUPAC Name

(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O7/c1-10(2)15-5-6(17-10)7-12(13,14)8-9(16-7)19-11(3,4)18-8/h6-9,13-14H,5H2,1-4H3/t6-,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGIHFLGJGMFF-UYXSQOIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2C([C@@H]3[C@H](O2)OC(O3)(C)C)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650140
Record name (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate

CAS RN

10578-85-5
Record name (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:5,6-Di-O-isopropylidene-α-D-ribo-3-hexofuranosulose monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.